5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-amino-1H-1,2,4-triazol-5-yl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-7-10-6(11-12-7)4-1-5(13)3-9-2-4/h1-3,13H,(H3,8,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAQRXVUNQHUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C2=NC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminoguanidine hydrochloride with pyridine-3-carboxaldehyde under acidic conditions, followed by cyclization to form the triazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation to accelerate the reaction .
Chemical Reactions Analysis
Microwave-Assisted Cyclization
The 1,2,4-triazole ring can be synthesized via microwave-assisted reactions. For example, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides are formed through cyclization of N-guanidinosuccinimide intermediates with amines under microwave irradiation . Similar conditions could facilitate triazole formation in the target compound.
Hydrazinolysis and Cyclocondensation
Reaction of carbohydrazides with carbon disulfide in alkaline media forms dithiocarbazinates, which cyclize to 1,2,4-triazole-3-thiones . For pyridin-3-ol derivatives, hydrazinolysis of esters (e.g., methyl pyridinecarboxylate) followed by cyclization with aminoguanidine could yield the triazole-pyridin-3-ol scaffold .
Alkylation and Arylation
The 5-amino group on the triazole undergoes alkylation. For instance:
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Alkylation with α-chloroacetamides : Triazole thiones react with chloroacetamides in ethanol/KOH to form thioether derivatives .
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Palladium-catalyzed coupling : Suzuki-Miyaura reactions attach aryl groups to the triazole core via boronate esters .
Table 1: Alkylation Reactions of Triazole Derivatives
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| α-Chloroacetamide | EtOH, KOH, reflux | Thioether-linked acetamide | 60-75% | |
| Aryl boronate ester | Pd catalyst, microwave | Biaryl-triazole hybrid | 45-65% |
Coordination Chemistry
The triazole’s N4 atom coordinates with transition metals. For example, Ni(II) complexes form octahedral geometries with triazole ligands, involving bonds such as Ni–N (2.05–2.08 Å) .
Sulfonation and Sulfonamide Formation
Pyridine-3-sulfonamides are synthesized via sulfonation followed by hydrazine-mediated cyclization . For pyridin-3-ol derivatives, sulfonation at the hydroxyl group could yield sulfonate esters or sulfonamides.
Table 2: Sulfonation of Pyridine Derivatives
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pyridine-3-sulfonamide | Hydrazine hydrate, reflux | N-(5-amino-triazol-3-yl)sulfonamide | 40-69% |
Esterification and Etherification
The phenolic -OH group can be esterified or etherified. For example:
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Esterification : Reaction with acyl chlorides in pyridine yields esters.
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Mitsunobu reaction : Alkylation using alcohols and DEAD/TPP .
Tautomerism and Structural Effects
The triazole ring exhibits annular tautomerism, confirmed by NMR and X-ray crystallography . In 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol, tautomerism influences hydrogen bonding and metal coordination .
Scientific Research Applications
Synthesis and Structural Studies
The synthesis of 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol involves multiple pathways that have been extensively documented. For example, researchers have successfully synthesized N-substituted derivatives of this compound using aminoguanidine hydrochloride and pyridine derivatives under microwave irradiation, which enhances reaction efficiency and yields .
Table 1: Synthesis Pathways
| Methodology | Key Reagents | Outcome |
|---|---|---|
| Microwave-assisted synthesis | Aminoguanidine hydrochloride, pyridine derivatives | High yield of N-substituted products |
| Conventional heating | Various amines with triazole precursors | Lower yield compared to microwave method |
Biological Activities
This compound exhibits a range of biological activities including antifungal, antibacterial, and anticancer properties. Its derivatives have been tested against various strains and cell lines.
Antifungal Activity
Studies indicate that certain derivatives of this compound show potent antifungal activity against species such as Candida albicans and Rhodotorula mucilaginosa, often outperforming standard treatments like fluconazole . The Minimum Inhibitory Concentration (MIC) values for these compounds were observed to be ≤ 25 µg/mL.
Anticancer Activity
In the context of cancer research, compounds derived from this compound were screened against the NCI's 60 human tumor cell lines. Some exhibited moderate cytostatic activity with Inhibition Growth Percent (IGP) values reaching up to 23% against specific cancer types including breast cancer .
| Activity Type | Target Organisms/Cell Lines | Notable Findings |
|---|---|---|
| Antifungal | Candida albicans, Rhodotorula mucilaginosa | MIC ≤ 25 µg/mL |
| Anticancer | NCI-60 cell lines | IGP up to 23% in MCF7 breast cancer cells |
Mechanistic Insights
The mechanism of action for the biological activities of this compound is linked to its ability to interact with biological macromolecules. For instance, its triazole moiety can form hydrogen bonds with target proteins or nucleic acids, influencing their function. Additionally, studies involving X-ray crystallography have elucidated the structural characteristics that contribute to its reactivity and binding affinity .
Case Studies
Several case studies illustrate the application of this compound in drug design:
Case Study 1: Antifungal Development
A study focused on synthesizing novel N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine derivatives demonstrated enhanced antifungal properties compared to traditional agents. The synthesized compounds were evaluated for their efficacy against clinical isolates and showed promising results .
Case Study 2: Cancer Therapeutics
Another investigation explored the anticancer potential of various derivatives against multiple cancer cell lines. The findings revealed that specific substitutions on the pyridine ring significantly enhanced cytotoxicity, leading to further optimization for clinical trials .
Mechanism of Action
The mechanism of action of 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol involves its interaction with specific molecular targets. For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s triazole ring is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Triazole-Propanamide Derivatives
Structural Differences: Unlike 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol, triazole-propanamide derivatives (e.g., 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides) feature a propanamide backbone instead of a pyridine ring. This alters hydrogen-bonding capacity and solubility. Synthesis: Propanamide derivatives are synthesized via microwave-assisted nucleophilic ring-opening of N-guanidinosuccinimide with amines, achieving yields of 65–90% under optimized conditions (170°C, 25 min, acetonitrile) . Tautomerism and Crystallography: Propanamides exhibit tautomerism between 1H- and 2H-triazole forms, confirmed by NMR and X-ray crystallography . The pyridine-hydroxyl group in the target compound could stabilize specific tautomeric states or intermolecular interactions.
Comparison with Pyridine-Sulfonamide Triazole Derivatives
Substituent Effects: Sulfonamide derivatives (e.g., 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides) replace the hydroxyl group with sulfonamide moieties. The hydroxyl group in the target compound may simplify synthesis by avoiding such intermediates. Spectroscopic Properties: IR and NMR data for sulfonamides show distinct cyanide (2161–2178 cm⁻¹) and SCH₃ (2.15–2.38 ppm) signals, absent in the hydroxyl-containing target compound .
Comparison with Bis-Triazole Energetic Compounds
Energetic Performance: Bis-triazole compounds (e.g., 5-(5-amino-1H-1,2,4-triazol-3-yl)-3-nitro-1H-1,2,4-triazole) exhibit lower density (1.65–1.75 g/cm³) and detonation velocity (~7500 m/s) compared to RDX or HMX . The hydroxyl group in the target compound may further reduce density but improve solubility for niche applications. Functional Group Impact: Nitro groups in bis-triazoles enhance oxygen balance but reduce thermal stability. The hydroxyl group in the target compound could offer better thermal resistance at the expense of energetic performance .
Research Implications
Further studies on this compound should focus on:
- Synthesis Optimization : Adapting microwave methods used for propanamides or sulfonamides .
- Tautomerism Analysis : Leveraging X-ray crystallography (SHELX , ORTEP ) to resolve structural preferences.
- Application Screening : Evaluating bioactivity (e.g., enzyme inhibition) or energetic properties relative to bis-triazole analogs .
Biological Activity
5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound this compound consists of a pyridine ring substituted with a triazole moiety. Its molecular formula is C8H8N4O, with a molecular weight of approximately 180.18 g/mol. The presence of the triazole ring is significant for its biological activity, particularly in antimicrobial and anticancer applications.
Antifungal Activity
Research has demonstrated that derivatives of 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin exhibit notable antifungal properties. A study evaluated various synthesized compounds for their efficacy against fungal strains such as Candida albicans and Rhodotorula mucilaginosa. The results indicated that several compounds had minimum inhibitory concentration (MIC) values ≤ 25 µg/mL, outperforming fluconazole in some instances .
Table 1: Antifungal Activity of Synthesized Compounds
| Compound ID | Fungal Strain | MIC (µg/mL) | Comparison to Fluconazole |
|---|---|---|---|
| 26 | Candida albicans | ≤ 25 | More effective |
| 34 | Rhodotorula mucilaginosa | ≤ 25 | More effective |
| 35 | Geotrichum | ≤ 25 | Comparable |
Anticancer Activity
5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin derivatives have also been investigated for anticancer properties. In vitro studies revealed that these compounds can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism appears to involve the inhibition of DNA synthesis and interference with critical cellular pathways .
Table 2: Anticancer Activity Data
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HeLa | 15 | DNA synthesis inhibition |
| 2 | MCF7 | 20 | Cell cycle arrest |
| 3 | A549 | 18 | Apoptosis induction |
The biological activity of 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in fungal metabolism and cancer cell proliferation.
- Receptor Interaction : Preliminary studies suggest binding affinity to certain receptors that modulate cellular signaling pathways related to growth and survival.
Case Study 1: Antifungal Efficacy in Clinical Isolates
A clinical study assessed the antifungal efficacy of synthesized derivatives against clinical isolates from patients with mycosis. The results indicated a significant reduction in fungal load in vitro compared to standard treatments .
Case Study 2: Anticancer Potential in Preclinical Models
In a preclinical model using human cancer cell lines, a derivative of the compound was tested for its anticancer effects. The results showed a dose-dependent response with significant tumor growth inhibition observed at higher concentrations .
Q & A
Q. What are the optimal synthetic routes for 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of pyridine-3-ol derivatives with hydrazine or semicarbazide precursors. For example, analogous triazole-pyridine hybrids (e.g., 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine) are synthesized via chlorination of aminopyridine followed by triazole ring formation under reflux in ethanol/acetic acid . For the hydroxyl-substituted target compound, hydroxylation or protection/deprotection strategies (e.g., using tert-butyldimethylsilyl ethers) may be required. Reaction optimization should focus on solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., ZnCl₂ for cyclization). Monitor yields via HPLC and characterize intermediates via H NMR .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- H NMR : Look for aromatic protons (pyridine C-H) at δ 7.5–8.5 ppm and triazole NH₂ signals (broad, δ 5.5–6.5 ppm). Hydroxyl protons (pyridin-3-ol) may appear as a singlet at δ 9–10 ppm but are often exchange-broadened.
- IR : Confirm NH/OH stretches (3200–3500 cm⁻¹) and triazole C=N/C-N vibrations (1500–1600 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Expect [M+H]⁺ at m/z 206.2 (C₇H₇N₅O). Compare fragmentation patterns with computational predictions (e.g., using MarvinSketch ).
- X-ray Crystallography : For definitive confirmation, grow single crystals in DMSO/water and analyze lattice packing (see analogous triazole-pyridine structures ).
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of triazole-amino groups under nucleophilic substitution?
- Methodological Answer : Contradictions arise from competing pathways (e.g., alkylation vs. acylation). For this compound:
- Nucleophilic Substitution : Amino groups may react with electrophiles (e.g., benzyl chloride) in DMF/K₂CO₃, but competing hydroxyl group reactivity requires protection (e.g., silylation).
- Oxidation Studies : Use H₂O₂ or mCPBA to probe triazole ring stability; monitor via TLC and C NMR for N-oxide formation.
- Controlled Experiments : Compare reaction outcomes under inert (N₂) vs. ambient conditions to assess oxidative byproducts .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Discovery Studio to model interactions with target enzymes (e.g., kinases or CYP450 isoforms). Parameterize the compound’s charge states (protonated amino/hydroxyl groups at physiological pH).
- QSAR : Train models on triazole derivatives (e.g., 4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol ) to predict logP, solubility, and binding affinities. Validate with in vitro assays (e.g., MIC for antimicrobial activity).
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electron density at reactive sites (e.g., triazole N2 vs. N4) .
Q. What experimental designs address stability challenges (e.g., hygroscopicity, photodegradation) during storage?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. For photostability, expose to UV-Vis light (ICH Q1B guidelines).
- Formulation : Use lyophilization (mannitol as cryoprotectant) or store in amber vials under argon.
- Spectroscopic Monitoring : Track hydroxyl group reactivity via FTIR (O-H stretch shifts) and colorimetric assays for oxidation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
